molecular formula C23H21N3O2 B3018678 6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380191-60-4

6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B3018678
CAS RN: 2380191-60-4
M. Wt: 371.44
InChI Key: HZCJCPCBJJKISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one” is a compound with the molecular formula C23H21N3O2 and a molecular weight of 371.44. It belongs to the class of compounds known as pyridazin-3(2H)-ones, which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton, which is a part of the compound, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3(2H)-one ring, which is a six-membered ring containing two nitrogen atoms at 1 and 2 positions and an oxygen atom at the 3 position .


Chemical Reactions Analysis

Pyridazin-3(2H)-ones, including this compound, are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . An effect of substitution at the 2-position of the pyridazinone ring on vasodilatory potential has also been explored .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyridazin-3(2H)-ones are known for their diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and more .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

6-phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-21-12-11-20(17-7-3-1-4-8-17)24-26(21)19-15-25(16-19)22(28)23(13-14-23)18-9-5-2-6-10-18/h1-12,19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCJCPCBJJKISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.